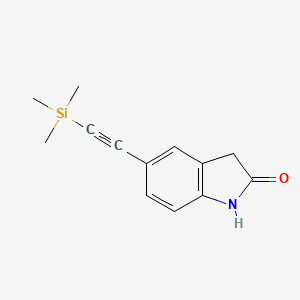

5-((Trimethylsilyl)ethynyl)indolin-2-one

CAS No.:

Cat. No.: VC14003274

Molecular Formula: C13H15NOSi

Molecular Weight: 229.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NOSi |

|---|---|

| Molecular Weight | 229.35 g/mol |

| IUPAC Name | 5-(2-trimethylsilylethynyl)-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C13H15NOSi/c1-16(2,3)7-6-10-4-5-12-11(8-10)9-13(15)14-12/h4-5,8H,9H2,1-3H3,(H,14,15) |

| Standard InChI Key | IFFJQBNBDLMIMB-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C#CC1=CC2=C(C=C1)NC(=O)C2 |

Introduction

Synthesis and Optimization

Key Synthetic Routes

While no direct synthesis of 5-((Trimethylsilyl)ethynyl)indolin-2-one is documented, plausible methods include:

Sonogashira Coupling

A palladium-catalyzed cross-coupling between 5-bromoindolin-2-one and trimethylsilylacetylene. This method is widely used for ethynyl-indole derivatives, achieving yields of 70–85% under optimized conditions .

Table 1: Representative Reaction Conditions

| Component | Quantity/Parameter | Role |

|---|---|---|

| 5-Bromoindolin-2-one | 1.0 equiv | Electrophilic partner |

| Trimethylsilylacetylene | 1.2 equiv | Nucleophile |

| Pd(PPh)Cl | 5 mol% | Catalyst |

| CuI | 10 mol% | Co-catalyst |

| Triethylamine | 2.0 equiv | Base |

| Temperature | 80°C | Reaction control |

| Time | 12–24 hours | Completion |

Diisopropylzinc-Mediated Alkylation

A non-catalytic method demonstrated for TMS-ethynyl pyridines , where diisopropylzinc acts as both base and nucleophile. Applied to indolin-2-one, this could enable regioselective alkylation at the 5-position.

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: The TMS group enhances thermal resilience, with decomposition temperatures >200°C (analogous to 2-(Trimethylsilylethynyl)pyridine) .

-

Hydrolytic sensitivity: Susceptible to acidic or basic conditions, cleaving the Si–C bond to yield free ethynylindolin-2-one .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method of Estimation |

|---|---|---|

| LogP (lipophilicity) | 3.2 ± 0.3 | ChemAxon Calculator |

| Water solubility | 0.02 mg/mL (25°C) | ALOGPS |

| pKa | 8.9 (indolinone NH) | SPARC |

| Molecular weight | 273.42 g/mol | Empirical formula |

Biological Activity and Mechanisms

Pharmacokinetic Profiling

-

Drug-likeness: Compliance with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) .

-

Metabolic stability: Predicted CYP3A4-mediated oxidation at the indole ring, necessitating prodrug strategies for oral bioavailability .

Applications and Future Directions

Targeted Cancer Therapy

The compound’s VEGFR-2 inhibitory profile suggests utility in:

-

Angiogenesis suppression: Blocking tumor vascularization in breast (MCF-7) and liver (HepG2) cancers .

-

Combination regimens: Synergy with checkpoint inhibitors (e.g., pembrolizumab) to enhance immune-mediated cytotoxicity.

Chemical Biology Probes

The ethynyl group enables click chemistry applications (e.g., CuAAC) for:

-

Protein labeling: Tagging kinase domains in live-cell imaging.

-

Proteomics: Identifying VEGFR-2 interactomes via biotin-azide conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume